molecular formula C24H23N5O B12136337 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol

Cat. No.: B12136337
M. Wt: 397.5 g/mol
InChI Key: OZSANKKZTCLFJI-UHFFFAOYSA-N
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Description

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a pyridyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol is unique due to its complex structure, which combines a quinoline core with a pyridyl-piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C24H23N5O/c30-24-19(10-9-18-6-5-13-27-22(18)24)23(20-7-1-3-11-25-20)29-16-14-28(15-17-29)21-8-2-4-12-26-21/h1-13,23,30H,14-17H2

InChI Key

OZSANKKZTCLFJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CC=N5

Origin of Product

United States

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